4-(Benzo[d][1,3]dioxol-5-yloxy)-1H-pyrazole
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Overview
Description
4-(Benzo[d][1,3]dioxol-5-yloxy)-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d][1,3]dioxol-5-yloxy)-1H-pyrazole typically involves the reaction of 1H-pyrazole with a benzo[d][1,3]dioxole derivative. One common method includes the use of a coupling reaction facilitated by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[d][1,3]dioxol-5-yloxy)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzo[d][1,3]dioxole moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a benzoquinone derivative, while reduction could produce a dihydro derivative.
Scientific Research Applications
4-(Benzo[d][1,3]dioxol-5-yloxy)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Benzo[d][1,3]dioxol-5-yloxy)-1H-pyrazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine: Similar in structure but contains a thiazole ring instead of a pyrazole ring.
1,3-Benzodioxole derivatives: Compounds with the benzo[d][1,3]dioxole moiety but different substituents.
Uniqueness
4-(Benzo[d][1,3]dioxol-5-yloxy)-1H-pyrazole is unique due to its specific combination of the benzo[d][1,3]dioxole and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H8N2O3 |
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Molecular Weight |
204.18 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yloxy)-1H-pyrazole |
InChI |
InChI=1S/C10H8N2O3/c1-2-9-10(14-6-13-9)3-7(1)15-8-4-11-12-5-8/h1-5H,6H2,(H,11,12) |
InChI Key |
ZNGIQVZBMWZCEG-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC3=CNN=C3 |
Origin of Product |
United States |
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